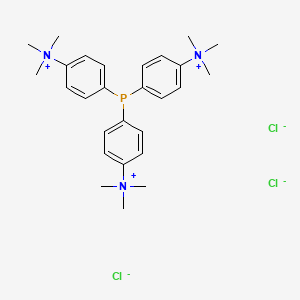
4,4',4''-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is a chemical compound known for its unique structure and properties. It is a trialkylammonium salt that has found applications in various fields of chemistry and industry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride typically involves the reaction of phosphorus trichloride with N,N,N-trimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Phosphorus Trichloride with N,N,N-Trimethylaniline: This step is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves its interaction with various molecular targets. The compound can act as an electrophilic methylating agent, facilitating the transfer of methyl groups to nucleophilic substrates . This reactivity is crucial for its applications in organic synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-Phosphanetriyltris(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of trimethyl groups.
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) tetrakis(4-methylbenzenesulfonate): A related compound with different counterions.
Uniqueness
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is unique due to its specific reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role as a methylating agent set it apart from similar compounds.
Properties
CAS No. |
139599-79-4 |
|---|---|
Molecular Formula |
C27H39Cl3N3P |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[4-bis[4-(trimethylazaniumyl)phenyl]phosphanylphenyl]-trimethylazanium;trichloride |
InChI |
InChI=1S/C27H39N3P.3ClH/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;;;/h10-21H,1-9H3;3*1H/q+3;;;/p-3 |
InChI Key |
HPJDVVYSQAORBK-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[N+](C)(C)C)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















